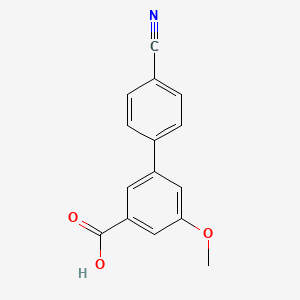

3-(4-Cyanophenyl)-5-methoxybenzoic acid

Descripción

3-(4-Cyanophenyl)-5-methoxybenzoic acid (CAS: 1261920-72-2) is a benzoic acid derivative featuring a methoxy group at position 5 and a 4-cyanophenyl substituent at position 2. Its molecular weight is 253.257 g/mol, and it is typically reported with a purity of ≥95% . The compound has been utilized in pharmaceutical and chemical research as a synthetic intermediate, though commercial availability has been discontinued in recent years .

Propiedades

IUPAC Name |

3-(4-cyanophenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUAQCQKKWSPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688821 | |

| Record name | 4'-Cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-72-2 | |

| Record name | 4'-Cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzaldehyde followed by reduction and subsequent functional group transformations. The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Cyanophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-(4-Cyanophenyl)-5-methoxybenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism by which 3-(4-Cyanophenyl)-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Carboxyphenyl Analogs

- 3-(4-Carboxyphenyl)-5-methoxybenzoic acid (YB-0459, CAS: 1261931-39-8): Replaces the cyano group with a carboxylic acid (-COOH) at the para position of the phenyl ring. This substitution increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipophilicity (logP) compared to the cyano analog .

- 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (YB-0428, CAS: 1261905-12-7) : Positions the carboxylic acid at the meta position, altering electronic effects and steric hindrance. This compound exhibits stronger acidity (pKa ~2.5–3.0) due to the electron-withdrawing -COOH group .

Halogenated Derivatives

- 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid (CAS: 1261927-20-1): Incorporates a fluorine atom and hydroxyl group, improving metabolic stability and bioavailability compared to the cyano variant. Fluorine’s electronegativity enhances binding affinity in enzyme-targeted applications .

- 3-(4-Chlorophenyl)propanoic acid (CAS: N/A): Features a chlorine atom and a propanoic acid chain. The chlorine substituent increases lipophilicity, while the longer acid chain may reduce membrane permeability .

Sulfonyl and Sulfonamide Derivatives

- 2-Methoxy-5-(methylsulfonyl)benzoic acid (CAS: 50390-76-6): Replaces the cyano group with a methylsulfonyl (-SO₂CH₃) group, a stronger electron-withdrawing moiety. This increases acidity (pKa ~1.5) and reactivity in nucleophilic substitution reactions .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 3-(4-Cyanophenyl)-5-methoxybenzoic acid | 1261920-72-2 | 253.26 | -CN, -OCH₃ | 2.1 | 0.15 (DMSO) |

| YB-0459 | 1261931-39-8 | 287.26 | -COOH, -OCH₃ | 1.3 | 1.2 (Water) |

| 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid | 1261927-20-1 | 276.24 | -F, -OH, -OCH₃ | 1.8 | 0.8 (Ethanol) |

| 2-Methoxy-5-(methylsulfonyl)benzoic acid | 50390-76-6 | 244.27 | -SO₂CH₃, -OCH₃ | 0.9 | 3.5 (Water) |

Key Observations :

- The cyano group in 3-(4-Cyanophenyl)-5-methoxybenzoic acid confers moderate lipophilicity (logP ~2.1), making it more membrane-permeable than carboxyphenyl analogs but less soluble in aqueous media .

- Fluorinated derivatives exhibit improved solubility due to hydrogen-bonding capabilities of -F and -OH groups .

Actividad Biológica

3-(4-Cyanophenyl)-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure

The chemical structure of 3-(4-Cyanophenyl)-5-methoxybenzoic acid can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.28 g/mol

The biological activity of 3-(4-Cyanophenyl)-5-methoxybenzoic acid is attributed to its structural features, particularly the presence of the cyanophenyl and methoxy groups. These functional groups may influence its interaction with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives enhance the activity of proteolytic systems in human cells, suggesting potential applications in combating infections .

Antioxidant Properties

Compounds similar to 3-(4-Cyanophenyl)-5-methoxybenzoic acid have shown significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, although further research is needed to elucidate the underlying mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Enhanced proteolytic activity | |

| Antioxidant | Significant reduction in oxidative stress | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A specific study explored the antimicrobial efficacy of benzoic acid derivatives, including 3-(4-Cyanophenyl)-5-methoxybenzoic acid. The findings suggested that these compounds activate both the ubiquitin-proteasome and autophagy-lysosome pathways, enhancing cellular defense mechanisms against pathogens .

Case Study: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The results indicated a notable decrease in cell viability at higher concentrations, supporting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.